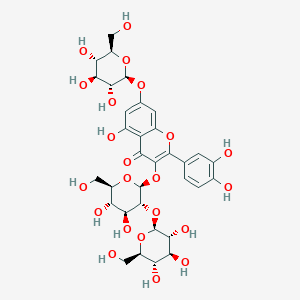
Quercetin-3-O-sophoroside-7-O-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quercetin-3-O-sophoroside-7-O-glucoside is a naturally occurring flavonoid glycoside found in various plants, including the leaves of Brassica rapa var. rapa . This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quercetin-3-O-sophoroside-7-O-glucoside can be synthesized through glycosylation reactions. The process involves the use of glycosyl donors and acceptors under specific conditions to form the desired glycoside. For instance, the glycosylation of quercetin with sophorose and glucose can be achieved using glycosyltransferase enzymes .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plant sources, followed by purification processes. The extraction is usually done using solvents like ethanol or methanol, and the purification involves techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Quercetin-3-O-sophoroside-7-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as acetic anhydride and benzoyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Quercetin-3-O-sophoroside-7-O-glucoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Quercetin-3-O-sophoroside-7-O-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anti-cancer Activity: The compound induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Quercetin-3-O-sophoroside-7-O-glucoside can be compared with other similar flavonoid glycosides:
Quercetin-3-O-glucoside: This compound has similar antioxidant and anti-inflammatory properties but differs in its glycosylation pattern.
Quercetin-3-O-rutinoside-7-O-glucoside: This compound is also a flavonoid glycoside with similar biological activities but has a different sugar moiety attached.
Quercetin-3-O-glucuronide: This compound is known for its anti-diabetic and anti-glycation activities.
The uniqueness of this compound lies in its specific glycosylation pattern, which may influence its solubility, stability, and biological activity .
Properties
Molecular Formula |
C33H40O22 |
|---|---|
Molecular Weight |
788.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O22/c34-6-15-19(40)23(44)26(47)31(51-15)49-10-4-13(39)18-14(5-10)50-28(9-1-2-11(37)12(38)3-9)29(22(18)43)54-33-30(25(46)21(42)17(8-36)53-33)55-32-27(48)24(45)20(41)16(7-35)52-32/h1-5,15-17,19-21,23-27,30-42,44-48H,6-8H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,30-,31-,32+,33+/m1/s1 |
InChI Key |
MSUZWPXKWROYDK-JGPRCQAHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















